molecular formula C17H17NO4S B14151938 1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene CAS No. 88958-90-1

1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene

Cat. No.: B14151938
CAS No.: 88958-90-1
M. Wt: 331.4 g/mol
InChI Key: OGGBQVKUESTDNP-UHFFFAOYSA-N
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Description

1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene is an organic compound that belongs to the class of benzenesulfonyl derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a 3-methylbut-2-en-1-yl chain, which is further connected to a 4-nitrobenzene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene typically involves several steps:

    Starting Materials: The synthesis begins with benzenesulfonyl chloride and 3-methylbut-2-en-1-ol as the primary starting materials.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: Benzenesulfonyl chloride is reacted with 3-methylbut-2-en-1-ol under reflux conditions to form the intermediate product. This intermediate is then further reacted with 4-nitrobenzene under similar conditions to yield the final product.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using mild oxidants such as iodosobenzene or 1-hydroxy-1,2-benziodoxol-3-(1H)-one to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amine.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with amines to form sulfonamide derivatives. This reaction is typically carried out in the presence of a base such as sodium hydroxide.

    Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and sulfonamide derivatives.

Scientific Research Applications

1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites.

    Pathways Involved: The compound can interfere with metabolic pathways, leading to the disruption of cellular functions. This can result in the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene can be compared with other similar compounds:

    Similar Compounds: Compounds such as benzenesulfonamide, benzenesulfonic acid, and other benzenesulfonyl derivatives share structural similarities.

    Uniqueness: The presence of the 3-methylbut-2-en-1-yl chain and the 4-nitrobenzene ring distinguishes this compound from other benzenesulfonyl derivatives. This unique structure contributes to its distinct chemical and biological properties.

Properties

CAS No.

88958-90-1

Molecular Formula

C17H17NO4S

Molecular Weight

331.4 g/mol

IUPAC Name

1-[1-(benzenesulfonyl)-3-methylbut-2-enyl]-4-nitrobenzene

InChI

InChI=1S/C17H17NO4S/c1-13(2)12-17(14-8-10-15(11-9-14)18(19)20)23(21,22)16-6-4-3-5-7-16/h3-12,17H,1-2H3

InChI Key

OGGBQVKUESTDNP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2)C

Origin of Product

United States

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